molecular formula C22H27NO4 B3048878 (+)-madindoline A CAS No. 184877-64-3

(+)-madindoline A

Cat. No. B3048878
CAS RN: 184877-64-3
M. Wt: 369.5 g/mol
InChI Key: XPVQXXLKOCZMGG-BHDDXSALSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction .


Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves identifying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves analyzing properties such as the compound’s melting and boiling points, solubility, density, and chemical stability .

Scientific Research Applications

Inhibition of Interleukin 6

A significant application of (+)-madindoline A is its role as an inhibitor targeting interleukin 6 (IL-6). This property makes it a potential candidate for treating diseases where IL-6 plays a crucial role. Research has shown that synthetic madindoline analogues display promising inhibitory activity against IL-6-dependent cells, indicating their potential for therapeutic drug development in conditions where current treatments are ineffective (Yamamoto et al., 2006).

Binding to gp130

Madindoline A has been found to specifically bind to the extracellular domain of gp130, a protein associated with multiple myeloma, rheumatoid arthritis, and other conditions. The binding is noncovalent and has a relatively low affinity. This discovery suggests that Madindoline A could serve as a model compound for the development of novel chemotherapeutic agents (Saleh et al., 2005).

Synthesis Challenges and Solutions

(+)-Madindoline A, no longer available from natural sources, poses challenges in synthesis due to its complex structure. Several studies have focused on developing synthetic routes to ensure a reliable supply of this compound. Techniques like chelation-controlled 1,4-diastereoselective acylation and intramolecular acylation have been utilized to efficiently synthesize (+)-madindolines A and B (Hirose et al., 2002).

Potential in Bone Resorption Inhibition

Research indicates that (+)-madindoline A can inhibit bone resorption, a significant finding for conditions like postmenopausal osteoporosis. It acts by antagonizing gp130, thereby inhibiting IL-6 and IL-11-induced osteoclastogenesis. This suggests its utility as a lead compound for treatment of hormone-dependent postmenopausal osteoporosis, offering a novel mechanism of action (Hayashi et al., 2002).

Mechanism of Action

If the compound is a drug, this would involve explaining how it interacts with biological systems to exert its effects .

Safety and Hazards

This involves identifying any risks associated with handling the compound, including its toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

(2R)-2-[[(3aS,8bR)-8b-hydroxy-2,3a-dihydro-1H-furo[2,3-b]indol-4-yl]methyl]-4-butyl-2,5-dimethylcyclopent-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-4-5-8-15-14(2)18(24)21(3,19(15)25)13-23-17-10-7-6-9-16(17)22(26)11-12-27-20(22)23/h6-7,9-10,20,26H,4-5,8,11-13H2,1-3H3/t20-,21+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVQXXLKOCZMGG-BHDDXSALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=O)C(C1=O)(C)CN2C3C(CCO3)(C4=CC=CC=C42)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C(C(=O)[C@@](C1=O)(C)CN2[C@@H]3[C@@](CCO3)(C4=CC=CC=C42)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430988
Record name (+)-madindoline A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-madindoline A

CAS RN

184877-64-3
Record name (+)-madindoline A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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